Cas no 2229097-19-0 (3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid)

3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid
- 2229097-19-0
- EN300-1961635
-
- インチ: 1S/C13H14ClF2NO2/c14-12-8(9(13(15)16)6-11(18)19)5-7-3-1-2-4-10(7)17-12/h5,9,13H,1-4,6H2,(H,18,19)
- InChIKey: SYZPNVLIADKKAR-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C2C(CCCC2)=N1)C(C(F)F)CC(=O)O
計算された属性
- せいみつぶんしりょう: 289.0681127g/mol
- どういたいしつりょう: 289.0681127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1961635-0.1g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 0.1g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1961635-5.0g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1961635-5g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 5g |
$3977.0 | 2023-09-17 | ||
Enamine | EN300-1961635-0.25g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 0.25g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1961635-1.0g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1961635-0.5g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 0.5g |
$1316.0 | 2023-09-17 | ||
Enamine | EN300-1961635-0.05g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 0.05g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1961635-2.5g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 2.5g |
$2688.0 | 2023-09-17 | ||
Enamine | EN300-1961635-10.0g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1961635-1g |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid |
2229097-19-0 | 1g |
$1371.0 | 2023-09-17 |
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acidに関する追加情報
Comprehensive Overview of 3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid (CAS No. 2229097-19-0)
3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid (CAS No. 2229097-19-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their versatility in drug discovery and material science. The presence of both chloro and difluoro substituents in its molecular framework enhances its reactivity and binding affinity, making it a valuable intermediate for synthesizing bioactive molecules.
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The compound's synthetic route often involves multi-step organic reactions, including cyclization and halogenation, to achieve the desired tetrahydroquinoline core. Its carboxylic acid functionality further allows for derivatization, enabling the creation of esters, amides, and other derivatives with tailored properties. This adaptability makes it a focal point for structure-activity relationship (SAR) studies, where slight modifications can lead to significant changes in biological activity.
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